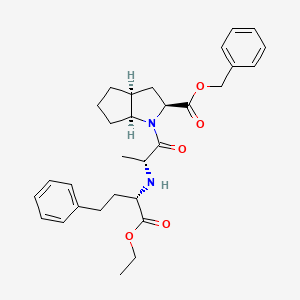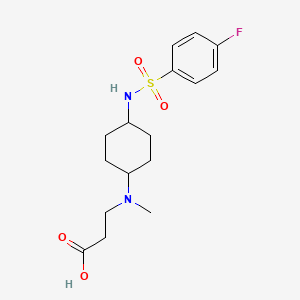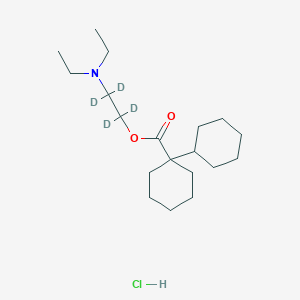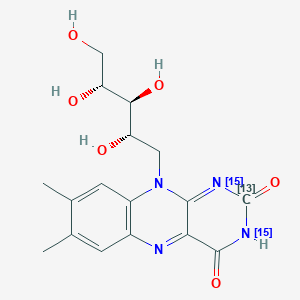
Riboflavin-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the riboflavin molecule. This process typically requires specialized chemical reactions and conditions to ensure the stable incorporation of these isotopes . The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the precise measurement and control of reaction parameters to achieve high purity and yield . The final product is then purified and tested to ensure it meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions: Riboflavin-13C,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of riboflavin, while reduction reactions may yield reduced forms.
Aplicaciones Científicas De Investigación
Riboflavin-13C,15N2 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer for studying metabolic pathways and reaction mechanisms . In biology, it helps in understanding the role of riboflavin in cellular processes and its interactions with other biomolecules . In medicine, this compound is used in diagnostic tests and therapeutic research, particularly in studying vitamin B2 deficiency and related disorders . In industry, it is used in the quality control of vitamin B2-based dietary supplements and fortified foods .
Mecanismo De Acción
Riboflavin-13C,15N2 exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential cofactors in various enzymatic reactions . These cofactors play a crucial role in energy metabolism, redox reactions, and the synthesis of other essential biomolecules . The molecular targets and pathways involved include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Riboflavin-13C,15N2 include other isotope-labeled forms of riboflavin, such as Riboflavin-13C4,15N2 . These compounds share similar chemical structures and properties but differ in the specific isotopes incorporated.
Uniqueness: This compound is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which allows for precise tracking and tracing in research studies . This makes it a valuable tool for studying the metabolic pathways and interactions of riboflavin in various biological systems .
Propiedades
Fórmula molecular |
C17H20N4O6 |
|---|---|
Peso molecular |
379.34 g/mol |
Nombre IUPAC |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1 |
Clave InChI |
AUNGANRZJHBGPY-LFHFTARISA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


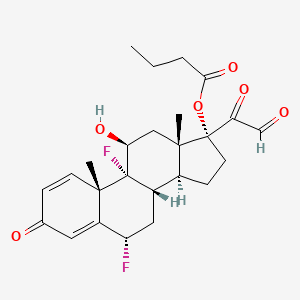

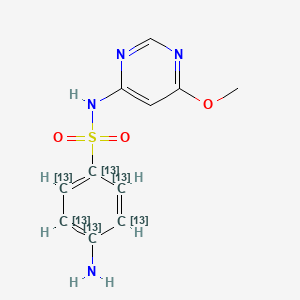
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
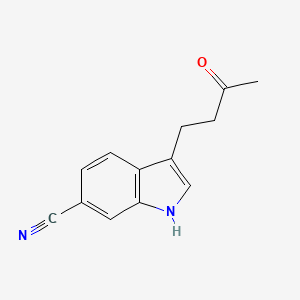
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
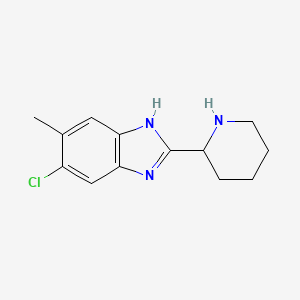
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
